![molecular formula C10H7N3O3 B1321603 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid CAS No. 56406-45-2](/img/structure/B1321603.png)
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Overview
Description
“4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 56406-45-2. It has a molecular weight of 217.18 . The compound is solid in its physical form .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis involved the use of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid in DMF and DCM at 0 °C, treated with HOBT and EDCI .Molecular Structure Analysis
The IUPAC name for this compound is 6-oxo-2-(2-pyridinyl)-1,6-dihydro-5-pyrimidinecarboxylic acid . The InChI Code for this compound is 1S/C10H7N3O3/c14-9-6 (10 (15)16)5-12-8 (13-9)7-3-1-2-4-11-7/h1-5H, (H,15,16) (H,12,13,14) .Chemical Reactions Analysis
The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated .Physical And Chemical Properties Analysis
The compound has a melting point of 330 degrees Celsius . It is solid in its physical form .Scientific Research Applications
Anti-Fibrosis Activity
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including those derived from 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid , are known to exhibit antimicrobial activities. This makes them valuable in the design of new drugs to combat microbial infections .
Antiviral Applications
The pyrimidine core structure is also associated with antiviral properties. Research into the derivatives of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid could lead to the development of new antiviral medications .
Antitumor Potential
Compounds containing the pyrimidine moiety have been reported to possess antitumor activities. This suggests that derivatives of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid could be explored for their potential use in cancer therapy .
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety is considered a privileged structure in medicinal chemistry. It is employed in the construction of novel heterocyclic compound libraries with potential biological activities, which is an important component of chemical biology .
Synthesis of Biologically Active Compounds
The compound serves as a starting material for the synthesis of various biologically active compounds. Its derivatives are used in drug discovery for the treatment of human diseases, showcasing the versatility of this scaffold .
Safety and Hazards
Future Directions
The compound and its derivatives have shown potential biological activities. For instance, some derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating that they might be developed into novel anti-fibrotic drugs .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities
Mode of Action
It’s worth noting that pyrimidine derivatives are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
Compounds with a pyrimidine moiety are known to influence various biochemical pathways, including those involved in antimicrobial, antiviral, antitumor, and antifibrotic activities .
Result of Action
It’s worth noting that pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Action Environment
It’s known that the success of suzuki–miyaura (sm) coupling reactions, which pyrimidine derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAYTYRVOIVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615565 | |
Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |
CAS RN |
56406-45-2 | |
Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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